molecular formula C24H27N3O5S2 B2417631 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 922485-14-1

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2417631
CAS No.: 922485-14-1
M. Wt: 501.62
InChI Key: RHCRCUGHBRDZHL-UHFFFAOYSA-N
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Description

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
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Biological Activity

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes various research findings on its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition effects.

Chemical Structure

The compound features a thiazole moiety, which is known for its diverse biological activities, linked to a piperidine ring and sulfonamide group. The presence of methoxy groups enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Research indicates that compounds with thiazole structures exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines:

  • Cytotoxicity: A study reported that thiazole-based compounds had IC50 values in the low micromolar range against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), indicating potent cytotoxic effects .
  • Mechanism of Action: Molecular dynamics simulations suggested that these compounds interact with proteins like Bcl-2 primarily through hydrophobic interactions, which may contribute to their anticancer efficacy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • In Vitro Studies: Similar thiazole-containing compounds demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanisms include disruption of bacterial cell walls and interference with metabolic pathways .

Enzyme Inhibition

Enzyme inhibition studies highlight the compound's potential in therapeutic applications:

  • Acetylcholinesterase Inhibition: Compounds with a similar structure exhibited strong inhibitory activity against acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives:

Structural FeatureEffect on Activity
Methoxy groupsIncrease lipophilicity and bioavailability
Sulfonamide groupEnhances interaction with target enzymes
Thiazole ringEssential for anticancer and antimicrobial activity

Research suggests that modifications to the thiazole ring and substituents can significantly alter the potency of these compounds. For example, the introduction of electron-donating groups like methoxy increases the overall activity by improving binding affinity to target proteins .

Case Studies

  • Antitumor Efficacy: A recent study synthesized various thiazole derivatives, including one closely related to our compound. It showed an IC50 value of 1.61 µg/mL against cancer cells, demonstrating significant antitumor properties compared to traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Properties: Another investigation focused on a series of thiazole derivatives that exhibited strong antibacterial activity with IC50 values ranging from 0.63 to 2.14 µg/mL against specific pathogens, indicating their potential use in treating infections .

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-16-14-18(4-9-22(16)32-3)21-15-33-24(25-21)26-23(28)17-10-12-27(13-11-17)34(29,30)20-7-5-19(31-2)6-8-20/h4-9,14-15,17H,10-13H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCRCUGHBRDZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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